Cas no 94291-61-9 (4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile)

4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile is a high-purity organic compound featuring a hexane spacer linked to two benzonitrile groups via ether bridges. This structure imparts rigidity and thermal stability, making it suitable for applications in advanced material synthesis, particularly in liquid crystals and polymer intermediates. Its symmetrical design ensures consistent reactivity, while the nitrile groups enhance compatibility with polar matrices. The compound is valued for its precise molecular architecture, which facilitates controlled polymerization and cross-linking processes. It is commonly utilized in research and industrial settings where tailored molecular frameworks are required for specialized chemical or material applications.
4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile structure
94291-61-9 structure
Product Name:4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile
CAS No:94291-61-9
MF:C20H20N2O2
MW:320.385004997253
CID:805920
PubChem ID:4417701
Update Time:2025-11-07

4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile
    • 4,4'-[hexane-1,6-diylbis(oxy)]bisbenzonitrile
    • 4-[6-(4-cyanophenoxy)hexoxy]benzonitrile
    • Benzonitrile,4,4'-[1,6-hexanediylbis(oxy)]bis-
    • 4,4′-[1,6-Hexanediylbis(oxy)]bis[benzonitrile] (ACI)
    • NSIXQDMKFBNVGX-UHFFFAOYSA-N
    • SCHEMBL7983991
    • EINECS 304-886-2
    • NS00066061
    • F71239
    • 4-{[6-(4-CYANOPHENOXY)HEXYL]OXY}BENZONITRILE
    • STK377506
    • AKOS005449112
    • DTXSID60915727
    • 94291-61-9
    • 4,4'-(Hexane-1,6-diylbis(oxy))bisbenzonitrile
    • 4,4'-[hexane-1,6-diylbis(oxy)]dibenzonitrile
    • BS-49801
    • Inchi: 1S/C20H20N2O2/c21-15-17-5-9-19(10-6-17)23-13-3-1-2-4-14-24-20-11-7-18(16-22)8-12-20/h5-12H,1-4,13-14H2
    • InChI Key: NSIXQDMKFBNVGX-UHFFFAOYSA-N
    • SMILES: N#CC1C=CC(OCCCCCCOC2C=CC(C#N)=CC=2)=CC=1

Computed Properties

  • Exact Mass: 320.152477885g/mol
  • Monoisotopic Mass: 320.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 9
  • Complexity: 389
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 66Ų

Experimental Properties

  • Density: 1.14
  • Boiling Point: 524.3°Cat760mmHg
  • Flash Point: 200.1°C
  • Refractive Index: 1.57

4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Pricemore >>

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4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  1.5 h, 120 °C
Reference
Process for preparation of bis(cyanophenoxy)alkanes as dibenzamidine intermediates
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 25 - 30 °C
1.2 1 h, 25 - 30 °C
Reference
High-efficiency preparation method of hexamidine diisethionate
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ;  rt; rt → 100 °C; 2 d, 100 °C
Reference
Synthesis and application of flexible compound hexamidine
Su, Duomeng; Wang, Yazhao; Zheng, Changge, Guangdong Huagong, 2014, 41(11), 39-40

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, reflux
Reference
Discovery of decamidine as a new and potent PRMT1 inhibitor
Zhang, Jing; Qian, Kun; Yan, Chunli; He, Maomao; Jassim, Brenson A.; et al, MedChemComm, 2017, 8(2), 440-444

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethyl carbonate ;  3 h, 90 °C; 90 °C → rt
1.2 15 min, rt; 24 h, 90 °C
Reference
Green catalytic synthesis method of hexamidine and hexamidine diisethionate
, China, , ,

Production Method 6

Reaction Conditions
Reference
Method for producing alkoxybenzonitriles
, Germany, , ,

Production Method 7

Reaction Conditions
Reference
Structure-Activity Study of Pentamidine Analogues as Antiprotozoal Agents
Bakunova, Svetlana M.; Bakunov, Stanislav A.; Patrick, Donald A.; Kumar, E. V. K. Suresh; Ohemeng, Kwasi A.; et al, Journal of Medicinal Chemistry, 2009, 52(7), 2016-2035

Production Method 8

Reaction Conditions
Reference
Preparation of carbamimidoylarylamides with inhibition of tryptase activity
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  rt; 1 h, rt → 78 °C
1.2 78 °C; 3 h, 78 °C; 78 °C → 24 °C; 1 h, 24 °C
Reference
Synthesis of 1,6-bis(4-amidinophenoxy)hexane
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ;  rt; 1 - 2 d, reflux
Reference
Amidine derivatives for treating amyloidosis and neurodegenerative diseases
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ;  rt; rt; 1 - 2 d, reflux
Reference
Amidine derivatives for treating amyloid-related diseases
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ;  rt; rt → 130 °C; 2 d, 130 °C; 130 °C → rt
Reference
A new synthesis method of hexamidine
, China, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt; 25 °C → 30 °C; 2 h, 80 °C; 80 °C → rt
1.2 8 - 10 h, 80 °C
Reference
A process for preparing 4,4'-(hexamethylenedioxy)dibenzamidine
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  10 min, 25 °C
1.2 3 h, 25 °C
Reference
From Anilines to Aryl Ethers: A Facile, Efficient, and Versatile Synthetic Method Employing Mild Conditions
Wang, Dong-Yu; Yang, Ze-Kun; Wang, Chao; Zhang, Ao; Uchiyama, Masanobu, Angewandte Chemie, 2018, 57(14), 3641-3645

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt; 30 °C; 1.5 h, 30 °C → reflux; reflux → rt
1.2 rt; 30 °C; 3 h, 30 °C → reflux; 2 h, reflux → 10 °C
1.3 10 °C
Reference
Method for preparing hexamidine dihydroxyethylsulfonate
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetone ;  14 h, reflux
Reference
Small Molecule Inhibitors of Ca2+-S100B Reveal Two Protein Conformations
Cavalier, Michael C.; Ansari, Mohd. Imran; Pierce, Adam D.; Wilder, Paul T.; McKnight, Laura E.; et al, Journal of Medicinal Chemistry, 2016, 59(2), 592-608

Production Method 17

Reaction Conditions
1.1 Catalysts: Sodium ethoxide
Reference
Analogs of 1,5-bis(4-amidinophenoxy)pentane (pentamidine) in the treatment of experimental Pneumocystis carinii pneumonia
Tidwell, Richard R.; Jones, Susan Kilgore; Geratz, J. Dieter; Ohemeng, Kwasi A.; Cory, Michael; et al, Journal of Medicinal Chemistry, 1990, 33(4), 1252-7

Production Method 18

Reaction Conditions
Reference
Potent selective nonpeptidic inhibitors of human lung tryptase
Burgess, Laurence E.; Newhouse, Bradley J.; Ibrahim, Prabha; Rizzi, James; Kashem, Mohammed A.; et al, Proceedings of the National Academy of Sciences of the United States of America, 1999, 96(15), 8348-8352

4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Raw materials

4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile Preparation Products

Additional information on 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile

4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile (CAS NO 94291-61-9)

4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile is a unique chemical compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Its structure consists of two benzonitrile moieties connected by a six-carbon chain with oxy groups at both ends, forming a symmetrical structure. This compound belongs to the class of biaryl cyanides, which are known for their potential applications in drug discovery and material science.

The synthesis of 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile typically involves nucleophilic substitution reactions or coupling procedures that ensure the precise positioning of the cyanide groups. The molecule's symmetry and flexibility make it an interesting candidate for various chemical transformations, including cross-coupling reactions and polymerization processes.

Recent studies have highlighted the potential of this compound as a building block in the development of block copolymers. These materials exhibit unique properties such as thermosensitivity and biocompatibility, which are highly desirable in medical applications like drug delivery systems and tissue engineering. Research published in 2023 demonstrated that incorporating this compound into polymer networks enhances mechanical strength while maintaining flexibility, making it suitable for advanced biomedical materials.

Another area of interest is the exploration of 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile in organocatalysis. Its structure provides multiple interaction points for catalysts, potentially leading to highly efficient enantioselective reactions. This has implications in the synthesis of chiral compounds, which are crucial in pharmaceutical development.

Moreover, this compound's role in analytical chemistry has been investigated. Its ability to form stable complexes with metal ions makes it a potential candidate for sensing applications. Recent advancements have shown that incorporating this molecule into metal organic frameworks (MOFs) can enhance the sensitivity and selectivity of sensors, particularly in detecting heavy metal contaminants in environmental samples.

The research landscape surrounding 4,4'-(Hexane-1,6-diylbis(oxy))dibenzonitrile is rapidly evolving. Collaborative efforts between chemists and biologists are unlocking new pathways for its utilization in drug design and biomedical engineering. Its unique combination of structural features and functional versatility positions it as a valuable tool in addressing complex scientific challenges.

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